A Comprehensive Technical Guide to 6-Bromo-5-chloropyrazin-2-amine: A Versatile Scaffold for Modern Drug Discovery
A Comprehensive Technical Guide to 6-Bromo-5-chloropyrazin-2-amine: A Versatile Scaffold for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Bromo-5-chloropyrazin-2-amine (CAS 1350885-68-5) is a di-halogenated aminopyrazine that represents a valuable and versatile building block in medicinal chemistry. Its strategic placement of reactive handles—a bromine atom, a chlorine atom, and an amino group on the electron-deficient pyrazine core—offers a rich platform for the synthesis of complex molecular architectures. This guide provides an in-depth analysis of its chemical properties, a plausible synthetic pathway, and a detailed exploration of its reactivity in key synthetic transformations. Furthermore, we delve into its potential applications as a pharmacophore in drug discovery, particularly in the design of kinase inhibitors, and provide essential safety and handling information.
Introduction: The Significance of the Halogenated Pyrazine Scaffold
The pyrazine ring is a privileged scaffold in drug discovery, present in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in hydrogen bonding make it a valuable component in the design of molecules with a wide range of biological activities. The introduction of halogen atoms to the pyrazine core further enhances its utility by providing multiple, distinct points for synthetic diversification through modern cross-coupling and nucleophilic substitution reactions. 6-Bromo-5-chloropyrazin-2-amine, with its specific substitution pattern, offers medicinal chemists a powerful tool to generate libraries of novel compounds for biological screening.
Physicochemical Properties
A summary of the key physicochemical properties of 6-Bromo-5-chloropyrazin-2-amine is presented in the table below. It is important to note that some of these values are predicted or sourced from chemical supplier catalogues and may vary slightly.
| Property | Value | Source |
| CAS Number | 1350885-68-5 | [1] |
| Molecular Formula | C₄H₃BrClN₃ | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| Appearance | Solid (predicted) | - |
| Melting Point | Not reported | - |
| Boiling Point | 311.8 °C at 760 mmHg (predicted for isomer) | [2] |
| InChI Key | QWSUKLFAGAGHEO-UHFFFAOYSA-N | - |
| SMILES | NC1=NC(Br)=C(Cl)N=C1 | - |
Synthesis of 6-Bromo-5-chloropyrazin-2-amine
Proposed Synthetic Pathway
The proposed synthesis involves a two-step halogenation of 2-aminopyrazine. The first step would be chlorination, followed by bromination. The regioselectivity of these reactions is directed by the activating effect of the amino group.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of 2-Amino-5-chloropyrazine
This procedure is adapted from a general method for the chlorination of 2-aminopyrazine[3].
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To a solution of 2-aminopyrazine (1.0 eq) in dichloromethane (DCM), cooled to 0 °C in an ice bath, add N-chlorosuccinimide (NCS) (1.0-1.1 eq) portion-wise, maintaining the temperature below 5 °C.
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Stir the reaction mixture at 0 °C and allow it to slowly warm to room temperature overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction with water and separate the organic layer.
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Wash the organic layer with saturated aqueous sodium bicarbonate solution and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel to afford 2-amino-5-chloropyrazine.
Step 2: Synthesis of 6-Bromo-5-chloropyrazin-2-amine
The second halogenation step introduces the bromine atom.
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Dissolve 2-amino-5-chloropyrazine (1.0 eq) in a suitable solvent such as acetonitrile.
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Add N-bromosuccinimide (NBS) (1.0-1.1 eq) to the solution.
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Stir the reaction at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.
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Remove the solvent under reduced pressure.
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Purify the residue by column chromatography on silica gel to yield 6-bromo-5-chloropyrazin-2-amine.
Chemical Reactivity and Synthetic Utility
The synthetic potential of 6-bromo-5-chloropyrazin-2-amine lies in the differential reactivity of its three functional groups: the amino group and the two distinct halogen atoms. This allows for a range of selective transformations, making it a highly valuable intermediate in multi-step syntheses.
Regioselectivity in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, are powerful tools for C-C and C-N bond formation. In di-halogenated systems, the regioselectivity of these reactions is of paramount importance. Generally, for heteroaromatic halides, the reactivity order for palladium-catalyzed cross-coupling is I > Br > Cl > F. Therefore, it is anticipated that the C-Br bond at the 6-position will be more reactive than the C-Cl bond at the 5-position.
This differential reactivity allows for a sequential functionalization strategy. For instance, a Suzuki-Miyaura coupling can be performed selectively at the C-6 position under milder conditions, leaving the C-5 chloro substituent intact for a subsequent, more forcing cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)
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To a reaction vessel, add 6-bromo-5-chloropyrazin-2-amine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
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Add a suitable solvent system, such as a mixture of 1,4-dioxane and water.
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Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
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Heat the reaction mixture to 80-100 °C and monitor its progress by TLC or LC-MS.
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Upon completion, cool the reaction to room temperature and perform an aqueous work-up.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrazine ring makes it susceptible to nucleophilic aromatic substitution (SNAr). The regioselectivity of SNAr on di-halogenated pyrazines can be complex and is influenced by both the position of the halogens and the nature of the nucleophile. Generally, positions ortho and para to the ring nitrogens are more activated towards nucleophilic attack. In the case of 6-bromo-5-chloropyrazin-2-amine, both the 5- and 6-positions are ortho to a ring nitrogen. Theoretical calculations, such as mapping the Lowest Unoccupied Molecular Orbital (LUMO), can provide insights into the more electrophilic site and predict the likely position of nucleophilic attack.
Applications in Drug Discovery
Halogenated aminopyrazines are key pharmacophores in a multitude of biologically active molecules, particularly in the realm of protein kinase inhibitors. Kinases play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.
The 2-aminopyrazine moiety is a well-established hinge-binding motif in many kinase inhibitors. The amino group can form critical hydrogen bonds with the backbone of the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket. The substituents at the 5- and 6-positions can then be tailored to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
6-Bromo-5-chloropyrazin-2-amine serves as an excellent starting point for the synthesis of such inhibitors. The sequential and regioselective functionalization of the two halogen atoms allows for the systematic exploration of the structure-activity relationship (SAR) around the pyrazine core.
Spectroscopic Characterization (Predicted)
While experimental spectroscopic data for 6-bromo-5-chloropyrazin-2-amine is not published, its expected spectral features can be predicted based on the analysis of similar substituted pyrazines.
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¹H NMR: A single proton singlet is expected in the aromatic region, likely deshielded due to the electron-withdrawing nature of the pyrazine ring and the adjacent halogen atoms. The protons of the amino group would appear as a broad singlet, the chemical shift of which would be solvent-dependent.
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¹³C NMR: Four distinct carbon signals are anticipated in the aromatic region. The chemical shifts will be influenced by the electronegativity of the nitrogen atoms and the halogen substituents.
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Mass Spectrometry: The mass spectrum would show a characteristic isotopic pattern for a molecule containing one bromine and one chlorine atom.
Safety and Handling
Detailed toxicological data for 6-bromo-5-chloropyrazin-2-amine is not available. However, based on the data for structurally related halogenated aromatic amines, it should be handled with care in a well-ventilated fume hood.
Personal Protective Equipment (PPE):
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Eye Protection: Safety glasses with side shields or goggles are required.
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Hand Protection: Wear compatible chemical-resistant gloves.
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Skin and Body Protection: A lab coat should be worn.
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Respiratory Protection: In case of insufficient ventilation, wear a suitable respirator.
First Aid Measures:
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In case of skin contact: Wash off with soap and plenty of water.
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
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If inhaled: Move person into fresh air. If not breathing, give artificial respiration.
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If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water.
Conclusion
6-Bromo-5-chloropyrazin-2-amine is a strategically functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its key value lies in the differential reactivity of its two halogen atoms, which allows for selective and sequential synthetic transformations. This feature, combined with the proven utility of the 2-aminopyrazine scaffold as a kinase hinge-binder, makes it an attractive starting material for the synthesis of novel therapeutic agents. While a comprehensive body of literature on this specific compound is yet to be established, its properties and reactivity can be confidently predicted based on the well-understood chemistry of related pyrazine derivatives. This guide provides a solid foundation for researchers to harness the synthetic potential of this versatile molecule.
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